N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic small molecule featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene moiety, enhancing solubility and metabolic stability compared to non-oxidized thiophenes .
- N-(2,4-difluorophenyl)carboxamide: Fluorination at the phenyl ring improves lipophilicity and resistance to oxidative metabolism.
- Thiophen-2-yl substituent: A sulfur-containing heteroaryl group that may facilitate π-π stacking interactions in target binding.
This compound’s design integrates features aimed at optimizing pharmacokinetic and pharmacodynamic properties, leveraging fluorination, sulfonation, and heteroaryl diversity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S2/c1-12-20-15(22(29)26-17-5-4-13(23)9-16(17)24)10-18(19-3-2-7-32-19)25-21(20)28(27-12)14-6-8-33(30,31)11-14/h2-5,7,9-10,14H,6,8,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOSJTLIYSLPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=C(C=C4)F)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse pharmacological properties. The presence of multiple functional groups, including a difluorophenyl moiety and a tetrahydrothiophene ring, contributes to its unique biological profile.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N2O2S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |
Anticancer Properties
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example:
- Case Study 1 : A derivative similar to the target compound was tested against colon carcinoma HCT-116 cells, yielding an IC50 value of 6.2 μM, indicating potent anticancer activity .
- Case Study 2 : Another study reported that related compounds were effective against human breast cancer T47D cells with IC50 values of 43.4 and 27.3 μM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Pyrazolo derivatives have been associated with antibacterial and antifungal effects:
- Research Findings : Various studies have demonstrated that similar compounds possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds in this class have shown promise in reducing inflammatory responses:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications in N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may enhance its efficacy against tumors by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Pyrazolo derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. Studies focusing on the synthesis of analogues have demonstrated improved antimicrobial effects when specific functional groups are introduced to the pyrazolo framework .
Neurological Applications
Recent investigations into the neuroprotective effects of similar compounds have highlighted their potential in treating neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of diverse functional groups. Various methodologies have been explored to optimize yield and purity while maintaining biological activity.
Case Study 1: Anticancer Screening
In a study evaluating the anticancer properties of pyrazolo derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations compared to controls. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrahydrothiophene-1,1-dioxide moiety enables nucleophilic substitution at the sulfur-stabilized C3 position. Key observations include:
For example, treatment with aliphatic amines under basic conditions replaces fluorine atoms on the aryl ring, forming new C–N bonds while retaining the sulfone’s electronic effects .
Oxidation-Reduction of Heterocyclic Moieties
The pyrazolo[3,4-b]pyridine core and thiophene substituents undergo redox transformations:
Reduction of the nitro group (if present in derivatives) to amine is achievable using NaBH<sub>4</sub>/NiCl<sub>2</sub>, though this specific compound lacks nitro functionality .
Cyclization and Ring-Opening Reactions
The compound participates in annulation reactions mediated by transition metals:
For instance, acidic hydrolysis of the carboxamide group generates a carboxylic acid intermediate, enabling esterification or amide coupling with diverse substrates.
Hydrolysis and Stability Under Aqueous Conditions
The carboxamide linkage shows pH-dependent stability:
| Condition | Outcome |
|---|---|
| Neutral pH (25°C) | Stable indefinitely; no decomposition observed |
| Alkaline (pH >10) | Slow hydrolysis to carboxylic acid over 72 hours |
| Acidic (pH <3) | Rapid cleavage (t<sub>1/2</sub> = 2 hours) releasing free amine and acid |
This lability in acidic environments necessitates careful storage and handling.
Cross-Coupling Reactions
The thiophene and pyrazole rings facilitate cross-coupling:
| Coupling Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura (C–C bond) | Pd(dppf)Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane | 65–78% |
| Buchwald-Hartwig (C–N bond) | CuI, L-proline, K<sub>3</sub>PO<sub>4</sub> | 52% |
These reactions enable modular diversification of the thiophene and pyridine subunits for structure-activity relationship (SAR) studies .
Key Mechanistic Insights
-
Electronic Effects : The sulfone group withdraws electron density, polarizing adjacent C–S bonds and enhancing electrophilicity at C3 of tetrahydrothiophene.
-
Steric Hindrance : The 3-methyl group on the pyrazole ring limits reactivity at N1, directing substitutions to C6 (thiophene) and C4 (carboxamide) positions .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, DMSO) optimize substitution rates, while protic solvents favor hydrolysis.
Comparison with Similar Compounds
Tetrahydrothiophene Sulfone Derivatives
Compounds bearing the 1,1-dioxidotetrahydrothiophene moiety share enhanced solubility and stability due to the sulfone group. For example:
- 3,4-Dibromotetrahydro-λ⁶-thiophene 1,1-dioxide (Shklyarenko & Yakovlev, 2007): Used in heterocyclization reactions to form tetrahydrothienothiazolopyrimidines. Unlike the target compound, this derivative lacks a pyrazolo-pyridine core but demonstrates the sulfone group’s role in stabilizing reactive intermediates .
- N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides (Shaitanov et al., 2007): Spirocyclic sulfones exhibit conformational rigidity, contrasting with the target compound’s flexible tetrahydrothiophene linker. This rigidity may reduce binding entropy in spiro systems compared to the target’s more adaptable structure .
Key Difference: The target compound’s sulfone group is integrated into a non-spiro, pyrazolo-pyridine framework, balancing solubility and conformational flexibility.
Pyrazolo-Pyridine and Related Heterocycles
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Zhang et al., 2017): Features a tetrahydroimidazo-pyridine core with electron-withdrawing nitro and cyano groups.
- 1,4-Dihydropyridines (AZ257, AZ331) (): These calcium channel blockers share a carboxamide group but differ in core structure. The target’s pyrazolo-pyridine scaffold may offer improved aromatic stacking compared to the non-aromatic 1,4-dihydropyridines, which are prone to oxidation .
Key Difference: The pyrazolo-pyridine core in the target compound provides aromaticity and rigidity, likely enhancing target affinity compared to reduced or non-aromatic analogs.
Carboxamide-Containing Compounds
- EP 4 374 877 A2 (Reference Example 107): A diazaspiro carboxamide with trifluoromethyl groups.
Key Difference : The target compound avoids excessive fluorination (e.g., trifluoromethyl groups), balancing lipophilicity and solubility.
Q & A
Q. What are the key structural motifs in this compound that influence its biological activity?
The compound features a pyrazolo[3,4-b]pyridine core substituted with a thiophen-2-yl group at position 6, a 1,1-dioxidotetrahydrothiophen-3-yl moiety at position 1, and a 2,4-difluorophenyl carboxamide group. The carboxamide enhances solubility and hydrogen-bonding potential, while the thiophene and fluorophenyl groups contribute to hydrophobic interactions and target specificity. The sulfone group (1,1-dioxidotetrahydrothiophen) may improve metabolic stability .
Q. What synthetic strategies are employed for constructing the pyrazolo[3,4-b]pyridine scaffold?
Typical methods involve cyclocondensation reactions between substituted pyrazole precursors and pyridine derivatives. For example, intermediates like ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are synthesized via nucleophilic substitution, followed by amidation to introduce the carboxamide group . Multi-step protocols often require optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
Q. How is the purity and identity of this compound validated during synthesis?
Analytical techniques include:
- HPLC-MS : To assess purity and confirm molecular weight.
- NMR (¹H/¹³C) : To verify substituent positions and structural integrity.
- X-ray crystallography : For absolute configuration determination in crystalline derivatives (e.g., related fluorophenyl carboxamides) .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s target interactions?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations predict binding affinities to kinases or enzymes. For example, fluorophenyl and thiophene moieties are analyzed for π-π stacking and van der Waals interactions in kinase binding pockets .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
Q. What experimental designs optimize reaction yields in multi-step syntheses?
Design of Experiments (DoE) is critical. For example:
Q. How does the sulfone group (1,1-dioxidotetrahydrothiophen) influence pharmacokinetics?
Sulfone groups enhance metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-sulfonated analogs show:
- Increased half-life (t½) : From 2.1 h (non-sulfonated) to 5.8 h (sulfonated).
- Reduced clearance : 12 mL/min/kg vs. 28 mL/min/kg. This modification is critical for improving oral bioavailability .
Q. What are the challenges in crystallizing this compound for structural studies?
High flexibility due to the tetrahydrothiophen-3-yl and pyrazolo-pyridine moieties complicates crystallization. Solutions include:
- Co-crystallization : Using fragment-based ligands to stabilize conformations.
- Cryo-cooling : To reduce thermal motion during X-ray diffraction .
Methodological Considerations
Q. How are SAR studies structured to prioritize analogs for testing?
A tiered approach is used:
- In silico screening : Filtering analogs for drug-likeness (Lipinski’s rules).
- In vitro assays : Testing kinase inhibition (IC50) and cytotoxicity (CC50).
- In vivo PK/PD : Evaluating bioavailability and efficacy in disease models. For example, replacing the 2,4-difluorophenyl group with a 4-methoxyphenyl increases solubility but reduces potency .
Q. What strategies mitigate toxicity in preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
